molecular formula C16H15ClN2O B11838412 3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B11838412
M. Wt: 286.75 g/mol
InChI Key: JGDHKPOEUXPGRX-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and aniline derivatives.

    Formation of Schiff Base: The benzaldehyde and aniline derivatives undergo a condensation reaction to form a Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under basic conditions to form the azetidinone ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylazetidin-2-one: Lacks the chlorine and p-tolyl substituents.

    4-(2-Chlorophenyl)-1-(p-tolyl)azetidin-2-one: Lacks the amino group.

    3-Amino-4-(2-chlorophenyl)azetidin-2-one: Lacks the p-tolyl group.

Uniqueness

3-Amino-4-(2-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the presence of both the amino group and the specific substituents on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c1-10-6-8-11(9-7-10)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3

InChI Key

JGDHKPOEUXPGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl

Origin of Product

United States

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